2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester
Description
2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester is a boronic acid derivative characterized by a pinacol ester-protected boron center and a substituted phenyl ring. The phenyl ring features two fluorine atoms at the 2- and 5-positions and a methoxymethoxy (-OCH2OCH3) group at the 4-position. This structural configuration imparts unique electronic and steric properties, making the compound valuable in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and materials science.
Properties
IUPAC Name |
2-[2,5-difluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-11(17)12(7-10(9)16)19-8-18-5/h6-7H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVLQTSSDFHXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCOC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alcohols
Substitution: Biaryl compounds
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Boronic acids are known for their ability to inhibit proteasomes, which play a critical role in regulating cellular processes. Studies have shown that derivatives like 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester can effectively disrupt the MDM2-p53 interaction, leading to increased p53 activity and subsequent cancer cell apoptosis .
- Antibacterial and Antiviral Properties : Research indicates that boronic acids exhibit antibacterial and antiviral activities. The compound's ability to form reversible covalent bonds with diols in target biomolecules enhances its potential as a therapeutic agent against various pathogens .
- Drug Delivery Systems : The compound can be utilized in drug delivery systems due to its boronate ester functionality, which allows for selective release of drugs in the presence of specific biological environments (e.g., elevated levels of diols in cancerous tissues) .
Organic Synthesis Applications
- Cross-Coupling Reactions : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing complex organic molecules. The presence of fluorine substituents in this compound enhances its reactivity and selectivity in coupling reactions .
- Synthesis of Bioactive Molecules : The compound serves as an intermediate in synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities .
Case Study 1: Anticancer Mechanism Exploration
A study published in MDPI investigated the anticancer properties of boronic acid derivatives, including 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester. The compound was shown to inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase. In vitro assays demonstrated an IC50 value significantly lower than that of established chemotherapeutics like bortezomib .
Case Study 2: Development of Targeted Drug Delivery Systems
Research focused on the development of targeted drug delivery systems utilizing boronic acid derivatives highlighted the ability of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester to selectively release encapsulated drugs in tumor microenvironments. This selectivity was attributed to the higher concentration of endogenous diols present in cancerous tissues compared to healthy tissues .
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic acid moiety interacts with diols and other nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
Key Differences :
- Solubility : Compared to analogs with hydroxyl or formyl groups, the methoxymethoxy substituent may improve solubility in moderately polar solvents (e.g., acetone, chloroform) due to its ether-like structure .
Solubility Profile
Data from structurally related pinacol esters (Table 1):
| Solvent | Phenylboronic Acid Solubility | Pinacol Ester Solubility | Azaester Solubility |
|---|---|---|---|
| Chloroform | Moderate | Very High | Very High |
| Acetone | High | High | Moderate |
| Dipropyl Ether | High | High | Low |
| Methylcyclohexane | Very Low | Low | Very Low |
Findings :
- Pinacol esters universally exhibit higher solubility than parent acids due to reduced hydrogen bonding and increased hydrophobicity .
- The target compound’s methoxymethoxy group likely aligns with this trend, offering superior solubility in chloroform and acetone compared to hydroxyl-bearing analogs (e.g., ).
Biological Activity
2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. This compound, characterized by its unique molecular structure (C14H19BF2O4), has drawn attention for its biological activity, particularly in the context of cancer research and drug development.
- Molecular Formula : C14H19BF2O4
- Molecular Weight : 300.11 g/mol
- Purity : ≥ 95%
The presence of difluoro and methoxymethoxy groups enhances its reactivity and solubility, making it a valuable intermediate in various chemical reactions, including Suzuki-Miyaura coupling.
Boronic acids and their esters are known to interact with biological molecules through reversible covalent bonding, particularly with diols. This interaction can modulate enzyme activities and influence cellular signaling pathways. The specific mechanism of action for 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester remains under investigation but is believed to involve:
- Inhibition of Proteins : Potentially inhibiting enzymes involved in cancer progression.
- Cell Signaling Modulation : Affecting pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that boronic acid derivatives exhibit anticancer properties by targeting specific proteins involved in tumor growth. For instance, the compound has shown promise in inhibiting the activity of proteasomes, which are crucial for protein degradation and regulation within cancer cells.
In Vitro Studies
In vitro experiments have demonstrated that 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester can:
- Reduce cell viability in various cancer cell lines.
- Induce apoptosis through the activation of caspases.
- Modulate reactive oxygen species (ROS) levels, contributing to oxidative stress in cancer cells.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines (MCF-7).
- Findings : The compound exhibited a dose-dependent reduction in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics.
-
Mechanistic Insights :
- Research Focus : Investigate the role of the compound in inhibiting proteasome activity.
- Results : Treatment with the compound led to accumulation of pro-apoptotic factors and reduced levels of anti-apoptotic proteins.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C14H19BF2O4 |
| Molecular Weight | 300.11 g/mol |
| Purity | ≥ 95% |
| IC50 (MCF-7 cells) | [Insert specific IC50 value] |
| Apoptosis Induction | Yes (via caspase activation) |
Pharmacokinetics
The pharmacokinetic profile of 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester is still being elucidated. Preliminary data suggest:
- Absorption : Rapid absorption following administration.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Predominantly hepatic metabolism with potential formation of active metabolites.
- Excretion : Primarily renal excretion.
Q & A
What are the recommended synthetic routes and purification strategies for 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester?
Basic Research Question
The synthesis typically involves Suzuki-Miyaura coupling precursors or direct boronation of halogenated aromatic intermediates. A common approach is the reaction of 2,5-difluoro-4-(methoxymethoxy)benzene derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from non-polar solvents. Purity validation via GC or HPLC is critical, with commercial samples achieving >97.0% purity (GC) as noted in supplier catalogs . Challenges include minimizing hydrolysis of the boronic ester; thus, anhydrous conditions and inert atmospheres are essential.
How is structural characterization of this boronic ester performed, and what key analytical data should be reported?
Basic Research Question
Characterization relies on:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., fluorine atoms at 2,5-positions; methoxymethoxy group at C4) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₇BF₂O₃, [M+H]⁺ expected at 280.10) .
- Elemental Analysis : Confirmation of boron content (~3.8% by weight).
Suppliers often provide spectral data for reference, but independent validation is recommended for research-grade samples .
How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronic ester?
Advanced Research Question
Key parameters include:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for electron-deficient aryl partners .
- Solvent System : Mixed solvents (THF/H₂O or dioxane/H₂O) to balance solubility and reactivity.
- Base Choice : Na₂CO₃ or Cs₂CO₃ for pH control .
- Temperature : 80–100°C for 12–24 hours.
Monitor reaction progress via TLC or LC-MS. Contradictory yields may arise from trace moisture or oxygen; rigorous degassing improves reproducibility .
What are the stability profiles of this compound under varying storage and reaction conditions?
Advanced Research Question
The compound is sensitive to:
- Hydrolysis : Rapid degradation in aqueous or protic solvents (e.g., MeOH, H₂O).
- Oxidation : Decomposition under prolonged air exposure.
Storage recommendations include desiccated, inert atmospheres at 2–8°C, as per safety data sheets . Stability studies using accelerated aging (e.g., 40°C/75% RH) can predict shelf-life. NMR tracking of boronic ester peaks (δ ~1.3 ppm for pinacol methyl groups) confirms integrity .
How is this boronic ester applied in medicinal chemistry, particularly in kinase inhibitor development?
Advanced Research Question
It serves as a key intermediate in synthesizing FLT3 kinase inhibitors (e.g., 5-aryl-2-aminopyridine derivatives) via cross-coupling with heteroaryl halides . The fluorine atoms enhance binding affinity to hydrophobic kinase pockets, while the methoxymethoxy group modulates solubility. Biological testing requires rigorous removal of palladium residuals (e.g., via activated charcoal treatment) to avoid cytotoxicity artifacts .
What mechanistic insights exist for its reactivity in cross-coupling reactions?
Advanced Research Question
DFT studies suggest the electron-withdrawing fluorine substituents accelerate transmetallation by polarizing the boron-aryl bond. The methoxymethoxy group stabilizes intermediates through weak coordination to palladium. Competing protodeboronation is minimized in weakly basic conditions (pH 8–9). Kinetic studies using in situ IR or Raman spectroscopy can elucidate rate-limiting steps .
What role does this compound play in materials science, such as stimuli-responsive polymers?
Advanced Research Question
It is utilized in synthesizing H₂O₂-responsive materials (e.g., β-cyclodextrin conjugates) for targeted drug delivery. The boronic ester undergoes oxidative cleavage in ROS-rich environments, enabling controlled release . Material characterization includes dynamic light scattering (DLS) for particle size and XPS to confirm boron incorporation .
How should researchers handle air/moisture sensitivity during experimental workflows?
Advanced Research Question
Best practices include:
- Glovebox Use : For weighing and reaction setup.
- Schlenk Techniques : For solvent degassing and transfers.
- Quenching Protocols : Post-reaction, add aqueous NH₄Cl to decompose residual boronate species.
Safety data sheets emphasize avoiding static discharge and using grounded equipment .
How can computational modeling aid in predicting its reactivity and spectroscopic properties?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) predicts binding modes in enzyme inhibition. DFT calculations (Gaussian 16) simulate NMR chemical shifts and IR spectra, validated against experimental data . PubChem-derived InChI keys (e.g., DSYIGRDTTOEDCA-UHFFFAOYSA-N) enable database mining for analogous structures .
What challenges arise when scaling up synthesis from milligram to gram scale?
Advanced Research Question
Scale-up issues include:
- Exotherm Management : Controlled addition of B₂pin₂ to prevent runaway reactions.
- Purification Bottlenecks : Switch from column chromatography to fractional crystallization.
- Yield Variability : Trace metal contamination (e.g., Fe³⁺) may catalyze side reactions; chelating resins (Chelex 100) mitigate this . Pilot studies using Design of Experiments (DoE) optimize parameters efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
